molecular formula C30H43ClNPPd B12058759 PCy3-Pd-G2 GT capsule

PCy3-Pd-G2 GT capsule

Cat. No.: B12058759
M. Wt: 590.5 g/mol
InChI Key: BDVFOJAMJCOYEQ-UHFFFAOYSA-M
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Description

The compound PCy3-Pd-G2 GT capsule is a specialized catalyst used in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its efficiency and stability, making it a valuable tool in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PCy3-Pd-G2 GT capsule involves the coordination of a palladium center with a tricyclohexylphosphine ligand and a dendritic ligand (G2). The general synthetic route includes:

    Ligand Preparation: The tricyclohexylphosphine ligand is synthesized through the reaction of cyclohexylmagnesium bromide with phosphorus trichloride.

    Palladium Complex Formation: The palladium precursor, typically palladium chloride, is reacted with the tricyclohexylphosphine ligand in an inert atmosphere to form the palladium complex.

    Dendritic Ligand Attachment: The dendritic ligand (G2) is then attached to the palladium complex under controlled conditions to form the final this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ligands: Large-scale synthesis of tricyclohexylphosphine and dendritic ligands.

    Palladium Complexation: Large-scale reaction of palladium chloride with tricyclohexylphosphine.

    Final Assembly: Attachment of the dendritic ligand to the palladium complex in large reactors, followed by purification and encapsulation.

Chemical Reactions Analysis

Types of Reactions

PCy3-Pd-G2 GT capsule is primarily used in:

    Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Oxidation and Reduction Reactions: Facilitates selective oxidation and reduction processes.

    Substitution Reactions: Involves nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Reagents: Aryl halides, boronic acids, alkynes, and various nucleophiles.

    Conditions: Typically performed in organic solvents like toluene or DMF, under inert atmosphere (argon or nitrogen), and at elevated temperatures (50-150°C).

Major Products

    Cross-Coupling Products: Biaryl compounds, styrenes, and substituted alkynes.

    Oxidation Products: Ketones, aldehydes, and carboxylic acids.

    Substitution Products: Aryl ethers, amines, and sulfides.

Scientific Research Applications

Chemistry

    Catalysis: Widely used as a catalyst in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

    Material Science: Used in the synthesis of polymers and advanced materials.

Biology

    Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

    Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Medicine

    Diagnostic Tools: Employed in the development of diagnostic agents and imaging tools.

    Therapeutics: Investigated for its potential in targeted drug delivery systems.

Industry

    Fine Chemicals: Used in the production of fine chemicals and specialty chemicals.

    Agriculture: Applied in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which PCy3-Pd-G2 GT capsule exerts its effects involves:

    Activation of Palladium Center: The palladium center is activated by the tricyclohexylphosphine ligand, enhancing its reactivity.

    Coordination with Substrates: The dendritic ligand provides a sterically favorable environment for substrate coordination.

    Catalytic Cycle: The compound undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    PCy3-Pd-G1: A similar catalyst with a smaller dendritic ligand.

    Pd(PPh3)4: A palladium catalyst with triphenylphosphine ligands.

    PdCl2(dppf): A palladium catalyst with 1,1’-bis(diphenylphosphino)ferrocene ligands.

Uniqueness

    Enhanced Stability: The dendritic ligand in PCy3-Pd-G2 GT capsule provides enhanced stability compared to smaller ligands.

    Higher Efficiency: The tricyclohexylphosphine ligand offers higher catalytic efficiency due to its strong electron-donating properties.

    Versatility: Suitable for a wide range of reactions and conditions, making it more versatile than some other palladium catalysts.

This compound stands out due to its unique combination of stability, efficiency, and versatility, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C30H43ClNPPd

Molecular Weight

590.5 g/mol

IUPAC Name

chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane

InChI

InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

BDVFOJAMJCOYEQ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

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